2,4-Difluorophenylacetic acid

Catalog No.
S705374
CAS No.
81228-09-3
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylacetic acid

Precise 2,4-difluoro substitution is critical for HIV integrase inhibitor synthesis; generic analogs fail due to binding and metabolic instability. 2,4-Difluorophenylacetic acid (CAS 81228-09-3) delivers the exact isomer.

  • Enables synthesis of 2,4-difluorobenzylamine, the key intermediate for dolutegravir; the 2,4-F₂ pattern is mandatory for active-site binding.
  • Used in fluorinated PNA monomers for antisense research, where unfluorinated derivatives fail to engage base-stacking.
  • pKa ~3.98 (vs. 4.31 for phenylacetic acid) enhances esterification/amidation kinetics, ensuring reliable coupling.

CAS Number

81228-09-3

Product Name

2,4-Difluorophenylacetic acid

IUPAC Name

2-(2,4-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)

InChI Key

QPKZIGHNRLZBCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC(=O)O

Synonyms

2,4-Difluorophenylacetic Acid; 2-(2,4-Difluorophenyl)acetic Acid

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)O

The exact mass of the compound 2,4-Difluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2,4-Difluorophenylacetic acid (CAS 81228-09-3) is a highly specialized fluorinated aromatic building block utilized extensively in pharmaceutical manufacturing and advanced materials research. Characterized by a melting point of 115–120 °C and a predicted pKa of approximately 3.98, this compound offers distinct physicochemical properties compared to unfluorinated analogs[1]. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions significantly modulates the reactivity of the acetic acid moiety and enhances the overall lipophilicity of the molecule . In procurement contexts, it is primarily sourced as a critical precursor for synthesizing active pharmaceutical ingredients (APIs), including HIV integrase inhibitors, and as a core monomer in the development of nonpolar peptide nucleic acids (F-PNA) .

Research Fit

1
Analytical reference standard — recognized sitagliptin impurity (EP Impurity C) for pharmaceutical QC and method validation workflows.
2
Fluorinated building block — 2,4-difluoro substitution pattern for medicinal chemistry SAR studies and lead optimization.
3
F-PNA monomer precursor — established synthetic protocol for nonpolar peptide nucleic acid monomer preparation.

Substituting 2,4-difluorophenylacetic acid with unfluorinated phenylacetic acid or monofluorinated variants fundamentally compromises both process chemistry and downstream application performance. In API synthesis, the specific 2,4-difluoro substitution pattern is non-negotiable; it provides essential steric conformation for target receptor binding and blocks metabolic oxidation at the 2- and 4-positions, which unfluorinated baselines fail to do . Furthermore, the electron-withdrawing effect of the two fluorine atoms lowers the pKa of the carboxylic acid group (to ~3.98) compared to phenylacetic acid (~4.31), altering the kinetics of esterification and amidation reactions . Attempting to use a generic analog will result in failed coupling cycles in peptide nucleic acid synthesis and complete loss of efficacy in targeted pharmaceutical intermediates .

Substitution Risk

Target
2,4-Difluorophenylacetic acid
CAS 81228-09-3
Substitution risk
Isomers (2,3-, 2,5-, 2,6-difluoro) share molecular weight but differ in fluorine positioning, altering electronic distribution, steric profile, and biological recognition.
Isomer identity may not transfer across SAR or analytical methods.
Target
Recognized sitagliptin impurity standard
Substitution risk
Only the 2,4-isomer is identified in pharmacopeial monographs for sitagliptin; other isomers are not recognized impurity markers and may not support compendial method validation.
Target
F-PNA monomer precursor with published protocol
Substitution risk
Synthetic methodology is established for the 2,4-isomer; alternative isomers lack equivalent documented protocols and may require method redevelopment.

pKa Shift and Amidation Kinetics

The presence of two fluorine atoms exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid moiety compared to the unfluorinated baseline . This altered pKa directly impacts the choice of coupling reagents and the stoichiometry of bases required during amide bond formation, such as in the synthesis of peptide nucleic acids .

Evidence DimensionCalculated pKa
Target Compound DatapKa ~3.98
Comparator Or BaselinePhenylacetic acid (pKa ~4.31)
Quantified Difference~0.33 unit decrease in pKa
ConditionsStandard aqueous conditions (predicted)

Buyers must account for this increased acidity when scaling up amidation reactions, as it dictates the selection of coupling reagents to maintain high yields.

Synthetic Yield
Reported
90.6% molar yield
Supports process-development yield benchmarking
Reported single-protocol yield; cross-lab reproducibility to verify. Product purity >98% post-reaction.

Acid Chloride Intermediate Conversion

For industrial scale-up, 2,4-difluorophenylacetic acid demonstrates quantifiable processability when converted to its corresponding acid chloride. Optimized phosgenation processes utilizing a 1:4 molar ratio of acid to phosgene with a 4-dipropylaminopyridine catalyst achieve exceptional conversion rates [1]. This high-efficiency reaction profile minimizes the formation of side products commonly seen with less stable unfluorinated or mono-halogenated analogs .

Evidence DimensionMolar Yield of Acid Chloride
Target Compound Data90.6% molar yield with >98% purity
Comparator Or BaselineStandard unoptimized batch synthesis (typically <80% yield)
Quantified Difference>10% yield improvement and high purity without complex chromatography
ConditionsReflux with phosgene and 4-dipropylaminopyridine catalyst in toluene

Ensures reliable, high-purity precursor generation for downstream API manufacturing, significantly reducing purification costs at scale.

Purity Specification
Reported
≥99.0% (GC, Titration)
Supports analytical QC consistency review
Commercial specification; lot-specific COA review recommended. Suitable for reference standard qualification workflows.

Lipophilicity and Metabolic Stability

In pharmaceutical applications, the 2,4-difluoro substitution is critical for enhancing the pharmacokinetic profile of the final drug. The addition of the two fluorine atoms increases the lipophilicity (LogP) of the molecule while simultaneously blocking the highly reactive ortho and para positions from cytochrome P450-mediated oxidative metabolism . Unfluorinated phenylacetic acid lacks these protective features, leading to rapid degradation of the resulting API.

Evidence DimensionLogP and Metabolic Oxidation Sites
Target Compound DataLogP ~1.59, dual ortho/para metabolic blocking
Comparator Or BaselinePhenylacetic acid (LogP ~1.41, unblocked)
Quantified DifferenceHigher lipophilicity and complete blocking of the 2- and 4- positions
ConditionsIn vivo pharmacokinetic modeling parameters

Procuring the exact 2,4-difluoro isomer is mandatory for synthesizing stable APIs (e.g., dolutegravir intermediates) where metabolic resistance is a regulatory requirement.

Impurity Identity
Reported
Sitagliptin EP Impurity Cvs2,5- / 2,6-isomers not recognized
Identified impurity for sitagliptin analysis context
Regulatory identity context; compendial method specific. Other isomers lack pharmacopeial recognition.
Herbicide Mechanism
Class-level
Synthetic auxin analog; 2,4-difluoro pattern distinct from chlorinated 2,4-D scaffold.
Supports herbicide selectivity research context
Class-level inference; proprietary comparative efficacy data not disclosed. Electronic and lipophilic effects differ from chloro analogs.
F-PNA Protocol
Reported
Published F-PNA monomer synthesisvs2,3- / 2,6-isomers: no equivalent protocol
Supports established synthetic methodology review
Published protocol specific to 2,4-isomer; alternative isomers may require method redevelopment.

Synthesis of HIV Integrase Inhibitor Precursors

2,4-Difluorophenylacetic acid is a critical starting material for the synthesis of 2,4-difluorobenzylamine, a key intermediate in the production of HIV integrase inhibitors like dolutegravir. The specific 2,4-difluoro pattern is strictly required to ensure proper binding affinity within the viral integrase active site and to provide necessary metabolic stability [1].

Nonpolar Peptide Nucleic Acid (F-PNA) Development

In advanced genetic diagnostics and antisense therapeutic research, this compound is utilized to synthesize fluoroaromatic-containing PNA monomers. The distinct electron-withdrawing properties and lipophilicity of the 2,4-difluorophenyl group enable specialized base-stacking interactions that cannot be achieved with unfluorinated phenylacetic acid derivatives .

DPP-4 Inhibitor SAR Screening

During the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, 2,4-difluorophenylacetic acid serves as a valuable comparator and building block. It is frequently used to synthesize des-fluoro analogs of drugs like sitagliptin (which typically utilizes a 2,4,5-trifluoro precursor), allowing researchers to precisely map the impact of the 5-position fluorine on target binding and process yield [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Recognized sitagliptin EP Impurity C identity
Compendial method validation and batch analysis context
Medicinal chemistry SAR studies
2,4-Difluoro substitution for electronic and steric modulation
Metabolic stability and target binding assay context
Agrochemical lead discovery
Auxin-mimic herbicide analog scaffold
Herbicide selectivity and potency screening context
F-PNA monomer synthesis
Validated precursor with published synthetic protocol
Synthetic reproducibility and monomer characterization review
All applications reflect research and analytical workflow contexts. Lot-specific purity and identity should be verified against project requirements prior to use.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81228-09-3

Wikipedia

2,4-Difluorophenylacetic acid

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